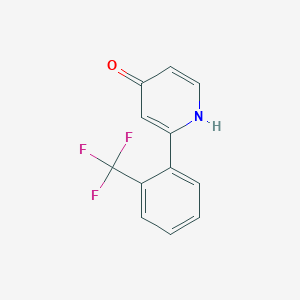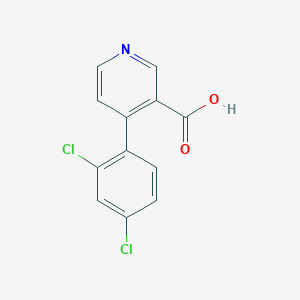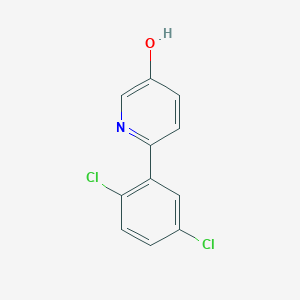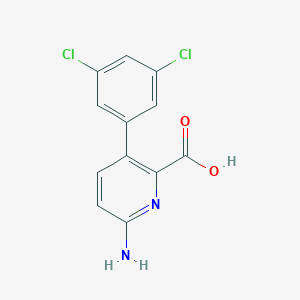
6-Amino-3-(2,4-dichlorophenyl)picolinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Amino-3-(2,4-dichlorophenyl)picolinic acid is a chemical compound known for its significant biological activity. It is a derivative of picolinic acid, which is a pyridine carboxylic acid.
Métodos De Preparación
The synthesis of 6-Amino-3-(2,4-dichlorophenyl)picolinic acid involves several steps. One common method includes the reaction of 2,4-dichlorobenzaldehyde with malononitrile to form 2,4-dichlorophenylacetonitrile. This intermediate is then subjected to a cyclization reaction with ammonium acetate to yield this compound . Industrial production methods often involve optimizing reaction conditions to maximize yield and purity, such as controlling temperature, pH, and reaction time.
Análisis De Reacciones Químicas
6-Amino-3-(2,4-dichlorophenyl)picolinic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while substitution reactions can introduce various functional groups into the molecule.
Aplicaciones Científicas De Investigación
6-Amino-3-(2,4-dichlorophenyl)picolinic acid has a wide range of scientific research applications:
Biology: The compound’s biological activity makes it a valuable tool in studying cellular processes and interactions.
Mecanismo De Acción
The mechanism of action of 6-Amino-3-(2,4-dichlorophenyl)picolinic acid involves its interaction with specific molecular targets. For instance, it has been shown to bind to auxin-signaling F-box protein 5 (AFB5), disrupting normal auxin signaling pathways in plants. This disruption leads to inhibited growth and eventual plant death . The compound’s ability to interfere with zinc finger proteins (ZFPs) by altering their structure and zinc binding further contributes to its biological effects .
Comparación Con Compuestos Similares
6-Amino-3-(2,4-dichlorophenyl)picolinic acid can be compared to other similar compounds, such as:
Picloram: Another picolinic acid derivative with herbicidal activity.
Halauxifen-methyl: A synthetic auxin herbicide with a similar mode of action.
Florpyrauxifen-benzyl: Another novel herbicide with structural similarities.
These compounds share a common structural framework but differ in their specific substituents and biological activities. The unique combination of the amino and dichlorophenyl groups in this compound contributes to its distinct properties and applications.
Propiedades
IUPAC Name |
6-amino-3-(2,4-dichlorophenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2N2O2/c13-6-1-2-7(9(14)5-6)8-3-4-10(15)16-11(8)12(17)18/h1-5H,(H2,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDLXOEXNYZWRKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=C(N=C(C=C2)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-[2-(Trifluoromethyl)phenyl]pyridin-3-ol](/img/structure/B6415168.png)










